REACTION_SMILES
|
[C:1](#[N:2])[c:3]1[c:4]2[cH:5][cH:6][c:7]([C:13](=[O:14])[OH:15])[cH:8][c:9]2[cH:10][cH:11][cH:12]1.[Cl:21][C:22]([C:23]([Cl:24])=[O:25])=[O:26].[Cl:27][CH2:28][Cl:29].[O:16]=[CH:17][N:18]([CH3:19])[CH3:20]>>[C:1](#[N:2])[c:3]1[c:4]2[cH:5][cH:6][c:7]([C:13](=[O:14])[OH:15])[cH:8][c:9]2[cH:10][cH:11][cH:12]1.[Cl-:21]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1cccc2cc(C(=O)O)ccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1cccc2cc(C(=O)O)ccc12
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |